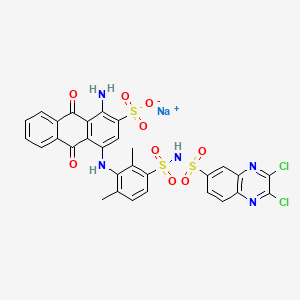

Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Description

This compound is a sulfonated anthraquinone derivative characterized by a complex structure featuring a dichloroquinoxaline sulphonamide substituent. The anthraquinone core is functionalized with amino and sulphonate groups, enhancing its solubility in aqueous media. Such compounds are often explored for applications in dyes, pharmaceuticals, or as intermediates in organic synthesis.

Properties

CAS No. |

97375-13-8 |

|---|---|

Molecular Formula |

C30H20Cl2N5NaO9S3 |

Molecular Weight |

784.6 g/mol |

IUPAC Name |

sodium;1-amino-4-[3-[(2,3-dichloroquinoxalin-6-yl)sulfonylsulfamoyl]-2,6-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C30H21Cl2N5O9S3.Na/c1-13-7-10-21(48(42,43)37-47(40,41)15-8-9-18-19(11-15)36-30(32)29(31)35-18)14(2)26(13)34-20-12-22(49(44,45)46)25(33)24-23(20)27(38)16-5-3-4-6-17(16)28(24)39;/h3-12,34,37H,33H2,1-2H3,(H,44,45,46);/q;+1/p-1 |

InChI Key |

ACUPDXXDRCXYOM-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(C(=N3)Cl)Cl)C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves several steps, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of the quinoxaline derivative, followed by the introduction of the sulphonyl and sulphamoyl groups. The final step involves the coupling of the anthracene derivative with the prepared intermediate, resulting in the formation of the target compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

Coupling Reactions: The presence of amino and sulphonyl groups allows for coupling reactions with other aromatic compounds, leading to the formation of complex structures.

Scientific Research Applications

Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties

Mechanism of Action

The mechanism of action of Sodium 1-amino-4-(3-(((2,3-dichloro-6-quinoxalinyl)sulphonyl)sulphamoyl)-2,6-dimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl and quinoxalinyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonated anthraquinones, highlighting substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of Sulfonated Anthraquinone Derivatives

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The target compound’s dichloroquinoxaline group and the trifluoromethyl group in CAS 1372132-94-9 enhance stability and electrophilicity, making them suitable for reactive dye applications or drug intermediates . Steric Bulk: Compounds with diethyl-methylphenyl (CAS 72968-73-1) or trimethylphenyl (CAS 6397-02-0) substituents exhibit reduced solubility due to hydrophobic alkyl chains, limiting their use in aqueous systems .

Molecular Weight and Applications :

- Higher molecular weight compounds (e.g., CAS 75198-92-4 at 796.16 g/mol) are typically employed in specialized dyes or as ligands due to their extended conjugation and triazine-based reactivity .

- Lower molecular weight derivatives (e.g., CAS 3767-77-9 at 498.47 g/mol) may serve as intermediates in organic electronics or photodynamic therapy .

Spectral and Thermal Properties: IR and NMR data from analogous compounds (e.g., CAS 3767-77-9) show characteristic peaks for sulfonate (1150–1370 cm⁻¹) and carbonyl groups (1660–1680 cm⁻¹), aiding structural confirmation . Melting points for similar anthraquinones range from 274–288°C, suggesting high thermal stability .

Synthesis Trends :

- Diazonium coupling () and sulfonation are common methods. The triazine-containing derivative (CAS 75198-92-4) likely requires multi-step functionalization, increasing synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.